Bienvenue dans la boutique en ligne BenchChem!

Miglustat hydrochloride

Blood-brain barrier penetration Niemann-Pick disease type C CNS drug delivery

Miglustat hydrochloride (CAS 355012-88-3; NB-DNJ HCl, MW 255.74) is the only GCS inhibitor with regulatory approval and RCT evidence for Niemann-Pick disease type C neurological manifestations. Unlike eliglustat (no BBB penetration) or venglustat (investigational), it achieves 31.4–67.2% CSF-to-plasma ratio for CNS target engagement. Multi-target profile: GCS IC50 20–37 µM; GBA2 inhibition 60-fold more potent than GCS; α-glucosidase I/II inhibition for ER α-glucosidase antiviral applications. The defined 1:1 HCl salt ensures 75 mM aqueous solubility, batch-to-batch consistency, and 36-month lyophilized stability at -20°C. For NPC, GD3, GM2 gangliosidosis, or antiviral studies requiring BBB penetration, this is the irreplaceable gold-standard reference compound.

Molecular Formula C10H22ClNO4
Molecular Weight 255.74 g/mol
CAS No. 355012-88-3
Cat. No. B561672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiglustat hydrochloride
CAS355012-88-3
Synonyms(2R,3R,4R,5R)-1-Butyl-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride; 
Molecular FormulaC10H22ClNO4
Molecular Weight255.74 g/mol
Structural Identifiers
InChIInChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7?,8?,9-,10-;/m1./s1
InChIKeyQPAFAUYWVZMWPR-FJEDJHNJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miglustat Hydrochloride (CAS 355012-88-3): Core Identity and Therapeutic Class for Informed Procurement


Miglustat hydrochloride (CAS 355012-88-3; also registered under CAS 210110-90-0), the hydrochloride salt of N-butyldeoxynojirimycin (NB-DNJ), is a synthetic iminosugar belonging to the glucosylceramide synthase (GCS) inhibitor class [1]. As a small-molecule substrate reduction therapy (SRT), it competitively and reversibly inhibits UDP-glucose ceramide glucosyltransferase, the first committed step in glycosphingolipid biosynthesis, and is distinguished from ceramide-analog GCS inhibitors by its additional inhibitory activity against α-glucosidases I/II and β-glucosidase 2 (GBA2) [2]. It is approved in multiple jurisdictions for type 1 Gaucher disease (GD1) in adults for whom enzyme replacement therapy is unsuitable, and uniquely among GCS inhibitors, for the treatment of progressive neurological manifestations in Niemann-Pick disease type C (NPC) in adults and children [1].

Why Miglustat Hydrochloride Cannot Be Interchanged with Other Glucosylceramide Synthase Inhibitors


Although miglustat, eliglustat, venglustat (ibiglustat), and lucerastat all target glucosylceramide synthase, they differ fundamentally in chemical scaffold, enzyme interaction mechanism, off-target profile, and crucially, central nervous system (CNS) penetration. Miglustat is an iminosugar that crosses the blood-brain barrier; eliglustat is a ceramide analog that does not [1] [2]. Venglustat, while brain-penetrant, is an allosteric inhibitor with nanomolar potency and is still investigational [3]. Lucerastat, the galactose epimer of miglustat, exhibits reduced gastrointestinal side effects but lacks regulatory approval for any indication [4]. Substituting one GCS inhibitor for another without accounting for these differences can result in loss of CNS efficacy, altered safety profiles, or use of a compound lacking the requisite regulatory authorization for the target indication.

Quantitative Head-to-Head and Comparative Evidence: Miglustat Hydrochloride Differentiation Data for Procurement Decisions


Blood-Brain Barrier Penetration: Miglustat CSF-to-Plasma Ratio vs. Eliglustat BBB Exclusion

Miglustat hydrochloride is one of the few glucosylceramide synthase inhibitors with direct clinical evidence of blood-brain barrier (BBB) penetration in humans. At steady state, the concentration of miglustat in the cerebrospinal fluid of six non-Gaucher patients was 31.4–67.2% of that in plasma (FDA label data) [1]. In contrast, eliglustat—the other FDA-approved GCS inhibitor—does not cross the blood-brain barrier [2] [3]. This binary difference is a defining feature for any application requiring CNS target engagement: while miglustat is approved for the neurological manifestations of Niemann-Pick disease type C, eliglustat is explicitly restricted to the non-neuronopathic type 1 Gaucher disease [1] [2]. Venglustat is brain-penetrant but remains in Phase II/III clinical development without regulatory approval [3].

Blood-brain barrier penetration Niemann-Pick disease type C CNS drug delivery lysosomal storage disorders

Differential Enzyme Inhibition Profile: GBA2 Selectivity of Miglustat vs. Eliglustat and Venglustat

Miglustat possesses a dual-target inhibition profile that is absent in eliglustat and venglustat. Miglustat inhibits glucosylceramide synthase (GCS) with an IC50 of 20–37 µM [1] and also inhibits β-glucosidase 2 (GBA2), a non-lysosomal glucosylceramidase, with approximately 60-fold greater potency than its GCS inhibition—i.e., GBA2 IC50 ~100 nM [2]. Miglustat additionally inhibits α-glucosidases I and II, with IC50 values in the low micromolar range . By contrast, eliglustat inhibits GCS with an IC50 of 24 nM but does not inhibit GBA2, α-glucosidase I, α-glucosidase II, or intestinal disaccharidases [3]. Venglustat, an allosteric GCS inhibitor, also lacks the broad glycosidase inhibition profile of miglustat [4]. The inhibition of GBA2 by miglustat has been proposed as a potential disease-modifying mechanism in Gaucher disease [2].

GBA2 inhibition off-target pharmacology glycosphingolipid metabolism enzyme selectivity profiling

Niemann-Pick Type C: Randomized Controlled Trial Evidence for Horizontal Saccadic Eye Movement Velocity Improvement vs. Standard Care

Miglustat is the only GCS inhibitor supported by a randomized controlled trial (RCT) demonstrating neurological benefit in NPC. In the pivotal RCT (n=29 adults, 12-month treatment period), patients receiving miglustat 200 mg three times daily showed improvement in horizontal saccadic eye movement (HSEM) velocity compared with those receiving standard care; the difference reached statistical significance when patients taking benzodiazepines were excluded (p=0.028) [1]. A subsequent Phase IV study in Chinese NPC patients (n=17, median age 14.0 years) confirmed these findings: from baseline to week 52, mean saccadic peak acceleration increased by 19.2% and peak velocity by 12.5%, while peak duration decreased by 6.5% and linear regression decreased by 15.6% [2]. Ambulation, manipulation, language, swallowing, and ocular movements improved or stabilized versus baseline [2]. No other GCS inhibitor—including eliglustat, venglustat, or lucerastat—has reported NPC clinical trial data of this quality or has regulatory approval for NPC [3].

Niemann-Pick disease type C horizontal saccadic eye movement randomized controlled trial neurological outcome measures

Survival Benefit in NPC: Meta-analysis of Dysphagia Stabilization as Differentiator from Other GCS Inhibitors

A meta-analysis of dysphagia outcomes in NPC demonstrated a survival benefit for miglustat-treated patients, mediated by stabilization or improvement of swallowing function—a potent risk factor for aspiration pneumonia and premature death in NPC [1]. In the randomized trial, swallowing was improved or remained stable in 86% of patients at 12 months and in up to 93% at 24 months [2]. Long-term observational studies confirm swallowing stabilization over up to 6 years of miglustat therapy [1]. This survival-linked clinical benefit is unique to miglustat among GCS inhibitors: eliglustat is not indicated for NPC and lacks CNS penetration, venglustat has reported no survival data in NPC, and lucerastat development has focused on Fabry disease [3] [4]. In feline NPC models, miglustat delayed neurological sign onset and increased lifespan, associated with improved cerebellar Purkinje cell survival and decreased GM2 ganglioside accumulation [5].

Niemann-Pick disease type C survival analysis dysphagia aspiration pneumonia meta-analysis

Gaucher Disease Type 1: Dose-Response Organ Volume Reduction with Sustained Long-Term Efficacy

In open-label uncontrolled monotherapy trials, miglustat 100 mg three times daily produced significant organ volume reductions in GD1 patients who could not receive enzyme replacement therapy. At 12 months, mean liver volume decreased by 12% (95% CI: -16.4 to -7.9, p<0.001) and mean spleen volume decreased by 19% (95% CI: -23.7 to -14.3, p<0.001) [1] [2]. Hemoglobin increased by a non-significant 0.26 g/dL and platelet count increased by 8 × 10⁹/L [1]. After 24 months of continuous treatment, liver volume had decreased by 15% and spleen volume by 27%, with significant improvements in hemoglobin (+0.9 g/dL) and platelet count (+14 × 10⁹/L) [1]. At 3 years, liver volume was reduced by 17.5% and spleen volume by 29.6%, with platelet count increased by 22.2 × 10⁹/L and hemoglobin by 0.95 g/dL [3]. While the more potent and selective GCS inhibitor eliglustat has shown superior efficacy in GD1 [4], miglustat remains the only oral GCS inhibitor option for GD1 patients who cannot take eliglustat due to CYP2D6 metabolizer status, drug interactions, or cardiac contraindications, and it is the only GCS inhibitor that also addresses neurological disease manifestations [2].

Gaucher disease type 1 organomegaly hepatosplenomegaly substrate reduction therapy clinical trial endpoints

Hydrochloride Salt Solubility and Stability: Practical Handling Advantages over Free Base and Comparator Salts

Miglustat hydrochloride (CAS 355012-88-3 / 210110-90-0, MW 255.74) exhibits high aqueous solubility of 75 mM (19.18 mg/mL) in both water and DMSO, enabling straightforward in vitro and in vivo dosing solution preparation . The free base form (MW 219.28) has reported water solubility >1000 mg/mL but may present different handling characteristics and hygroscopicity profiles [1]. The hydrochloride salt is stable as a lyophilized powder (desiccated at -20°C for ≥36 months) and as a stock solution at -20°C for up to 1 month [2] . Solubility data for comparator salts include: eliglustat hemitartrate is typically dissolved in DMSO with lower aqueous solubility; venglustat succinate solubility data are available from vendor datasheets but at typically lower concentrations . The defined stoichiometry of the hydrochloride form (C10H21NO4·HCl) ensures batch-to-batch consistency for reproducible experimental dosing, a consideration that may be less well-characterized for free base preparations whose hydration state can vary .

compound solubility salt form selection laboratory handling formulation preparation chemical stability

Procurement-Relevant Application Scenarios for Miglustat Hydrochloride Based on Quantitative Differentiation Evidence


Neurological Lysosomal Storage Disease Research Requiring CNS-Penetrant Substrate Reduction Therapy

For Niemann-Pick disease type C (NPC) research, miglustat hydrochloride is the only GCS inhibitor with regulatory approval and randomized controlled trial evidence of neurological benefit. The CSF-to-plasma concentration ratio of 31.4–67.2% confirms human CNS exposure [1], and the Phase IV data showing +12.5% HSEM velocity improvement at 52 weeks provide a quantifiable efficacy benchmark for experimental design [2]. Eliglustat cannot be substituted for CNS applications because it does not cross the blood-brain barrier [3]. Venglustat, while brain-penetrant, lacks regulatory approval and published NPC clinical efficacy data [4]. Miglustat remains the gold-standard reference compound for preclinical and clinical NPC studies, as well as for investigations of other neuropathic glycosphingolipidoses (e.g., Gaucher disease type 3, GM2 gangliosidosis) where CNS target engagement is required.

Multi-Target Pharmacological Studies Investigating GBA2 and α-Glucosidase Inhibition

Miglustat's unique multi-target profile—inhibiting GBA2 with 60-fold greater potency than GCS itself, plus α-glucosidases I and II [5] —makes it the compound of choice for research exploring the intersection of glycosphingolipid metabolism and N-glycan processing. Studies of GBA2 as a disease modifier in Gaucher disease, hereditary spastic paraplegia, or cerebellar ataxia, as well as investigations of ER α-glucosidase inhibition for antiviral applications (e.g., SARS-CoV-2, HIV, flaviviruses), require miglustat rather than highly selective GCS inhibitors like eliglustat (which does not inhibit GBA2 or α-glucosidases) [6]. Researchers should note that the GCS IC50 of 20–37 µM is substantially weaker than that of eliglustat (24 nM), so dose selection must account for the target of interest.

Type 1 Gaucher Disease Studies in Patient Populations Unsuitable for Eliglustat or Enzyme Replacement Therapy

For GD1 research involving CYP2D6 poor metabolizers, patients with cardiac conduction abnormalities, or those with concomitant neurological symptoms, miglustat remains the only oral GCS inhibitor option. The 12-month clinical trial data showing liver volume reduction of 12% and spleen volume reduction of 19% (both p<0.001) [7] establish a well-characterized efficacy baseline. While systematic reviews indicate eliglustat has superior efficacy in GD1 [8], the package insert explicitly states miglustat is indicated 'for the treatment of adult patients with mild/moderate type 1 Gaucher disease for whom enzyme replacement therapy is not a therapeutic option' [1]. Procurement for GD1 studies should consider whether CNS involvement is present or anticipated, as this dictates the requirement for a BBB-penetrant compound.

Preclinical Model Development Requiring Reproducible In Vivo Dosing with Defined Salt Stoichiometry

The hydrochloride salt form (CAS 355012-88-3) provides aqueous solubility of 75 mM (19.18 mg/mL), enabling straightforward formulation for oral gavage or intraperitoneal administration in rodent models without the need for complex vehicles . The defined 1:1 salt stoichiometry (C10H21NO4·HCl, MW 255.74) ensures batch-to-batch consistency critical for pharmacokinetic/pharmacodynamic studies where free base preparations may exhibit variable hydration states . Reported oral bioavailability of approximately 97% of the capsule formulation, a plasma half-life of 6–7 hours, and predominant renal excretion (70–80% unchanged) [1] facilitate predictable in vivo experimental design. The hydrochloride salt is stable for ≥36 months as lyophilized powder at -20°C under desiccation and for 1 month as stock solution at -20°C [9], supporting long-term study protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miglustat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.